6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine

Medicinal chemistry Drug design Physicochemical profiling

6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine (C₉H₈N₆, MW 200.20) is a fused triazolophthalazine heterocycle bearing a hydrazinyl substituent at the 6-position. This building block is primarily employed as a versatile synthetic intermediate for generating hydrazone-linked bioactive conjugates within medicinal chemistry and chemical biology programs.

Molecular Formula C9H8N6
Molecular Weight 200.2 g/mol
CAS No. 21517-30-6
Cat. No. B3049677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine
CAS21517-30-6
Molecular FormulaC9H8N6
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN
InChIInChI=1S/C9H8N6/c10-12-8-6-3-1-2-4-7(6)9-13-11-5-15(9)14-8/h1-5H,10H2,(H,12,14)
InChIKeyYDEVRXFFVFPHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine (CAS 21517-30-6) – Procurement-Relevant Physicochemical and Structural Profile


6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine (C₉H₈N₆, MW 200.20) is a fused triazolophthalazine heterocycle bearing a hydrazinyl substituent at the 6-position. This building block is primarily employed as a versatile synthetic intermediate for generating hydrazone-linked bioactive conjugates within medicinal chemistry and chemical biology programs. Its computed XLogP3 of 0.6, topological polar surface area (TPSA) of 81.1 Ų, and single rotatable bond differentiate it from the common 6-chloro and 6-methyl analogs [1].

Why 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine Cannot Be Replaced by In-Class Analogs


Substituting 6-hydrazino[1,2,4]triazolo[3,4-a]phthalazine with the 6-chloro, 6-methyl, or 3-hydrazino positional isomer compromises critical physicochemical and reactivity parameters that dictate downstream synthetic utility and biological probe performance. The hydrazinyl NH₂ group imparts a markedly higher polar surface area (PSA ~81 Ų vs ~43 Ų for chloro/methyl analogs), introduces a rotatable bond absent in the chloro and methyl congeners, and enables hydrazone-forming derivatization that is chemically inaccessible to the 6-chloro and 6-methyl scaffolds [1]. These differences render generic substitution scientifically unsound for applications requiring hydrazine-driven conjugation or specific hydrogen-bonding topology.

Quantitative Differentiation Evidence for 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine Versus Key Comparators


Topological Polar Surface Area (TPSA) Advantage Over 6-Chloro and 6-Methyl Analogs

6‑Hydrazino[1,2,4]triazolo[3,4‑a]phthalazine exhibits a computed TPSA of 81.1 Ų, approximately 88 % higher than the 43.08 Ų recorded for both the 6‑chloro (CAS 52494‑53‑8) and 6‑methyl (CAS 21517‑03‑3) analogs [1]. This elevation reflects the hydrazinyl –NHNH₂ moiety acting as a dual hydrogen‑bond donor/acceptor, a pharmacophoric feature absent in the halogen and alkyl substituents.

Medicinal chemistry Drug design Physicochemical profiling

Rotatable Bond Flexibility Differentiates 6-Hydrazino from 6-Chloro and 6-Methyl Scaffolds

The target compound possesses one rotatable bond (C–NHNH₂), whereas the 6‑chloro and 6‑methyl analogs have zero rotatable bonds [1]. This single rotational degree of freedom allows the terminal –NH₂ group to sample multiple low‑energy conformations, a property that can be exploited in induced‑fit binding scenarios or when orienting a reactive handle for bioconjugation.

Conformational analysis Ligand design Structure–activity relationships

Hydrazine‑Enabled Derivatization into Potent PCAF Inhibitors Unachievable with Chloro/Methyl Analogs

The 6‑hydrazino group serves as the obligatory synthetic handle for generating hydrazone‑linked triazolophthalazine derivatives that act as PCAF (KAT2B) histone acetyltransferase inhibitors. The most potent hydrazone hybrid (compound 26) exhibits a PCAF IC₅₀ of 5.31 µM and antiproliferative IC₅₀ values of 6.45–12.28 µM across HePG2, MCF‑7, PC3, and HCT‑116 cell lines – comparable to doxorubicin [1]. The 6‑chloro and 6‑methyl analogs lack the terminal –NHNH₂ nucleophile required for hydrazone formation, precluding this entire class of derivatization.

Epigenetics PCAF inhibition Hydrazone chemistry

Positional Isomer Differentiation: 6-Hydrazino vs 3-Hydrazino LogP Divergence

Although the 6‑hydrazino and 3‑hydrazino positional isomers share identical molecular formula (C₉H₈N₆) and comparable TPSA (81.1 vs 81.13 Ų), their experimentally measured lipophilicities diverge: the 3‑hydrazino isomer has a reported experimental LogP of 1.34 , while the 6‑hydrazino compound yields a computed XLogP3 of 0.6 [1]. This ~0.74 log unit difference translates to an approximately 5–6‑fold disparity in calculated partition coefficient, indicating that the 6‑substitution pattern produces a more hydrophilic entity. Furthermore, the 3‑hydrazino isomer exhibits a defined melting point of 217–219 °C , whereas no melting point is reported for the 6‑hydrazino species, suggesting distinct solid‑state packing and thermal stability profiles.

Positional isomerism Lipophilicity ADME prediction

Procurement‑Relevant Application Scenarios for 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine


Fragment‑Based Drug Discovery Libraries Requiring High Polar Surface Area Building Blocks

With a TPSA of 81.1 Ų – 88 % larger than the 6‑chloro and 6‑methyl analogs – 6‑hydrazino[1,2,4]triazolo[3,4‑a]phthalazine is suited for fragment libraries where aqueous solubility and hydrogen‑bonding capacity are prioritized [1]. Its balanced XLogP3 of 0.6 places it within the optimal fragment‑like property space (MW < 250, TPSA > 60 Ų, cLogP < 3), making it a preferred selection over the more lipophilic chloro (LogP 1.93) and methyl (LogP 1.59) alternatives .

Synthesis of PCAF Histone Acetyltransferase Inhibitor Candidates

The terminal hydrazine –NHNH₂ group is the obligatory reactive handle for constructing hydrazone‑linked triazolophthalazine–aldehyde/ketone conjugates that inhibit PCAF (KAT2B) with IC₅₀ values as low as 5.31 µM [1]. Neither the 6‑chloro nor 6‑methyl analog possesses this nucleophilic functionality; thus, medicinal chemistry programs targeting epigenetic acetyltransferases must procure the 6‑hydrazino derivative as the starting building block.

Regioisomer‑Dependent Physicochemical Optimization in Lead Series

When a lead optimization campaign requires the more hydrophilic triazolophthalazine regioisomer, the 6‑hydrazino compound (computed XLogP3 = 0.6) should be selected over the 3‑hydrazino positional isomer (experimental LogP = 1.34) [1]. This ~5–6‑fold lipophilicity reduction may translate into lower plasma protein binding, reduced CYP inhibition liability, and improved metabolic stability profiles that are not attainable with the 3‑substituted regioisomer.

Covalent Bioconjugation and Chemical Probe Design

The single rotatable bond of the 6‑hydrazino substituent and its reactive terminal amine enable chemo‑selective conjugation to carbonyl‑containing biomolecules or functionalized surfaces [1]. In contrast, the conformationally rigid 6‑chloro and 6‑methyl scaffolds (zero rotatable bonds) cannot participate in analogous hydrazone‑ or hydrazide‑forming reactions, restricting their utility to non‑covalent interaction studies.

Quote Request

Request a Quote for 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.